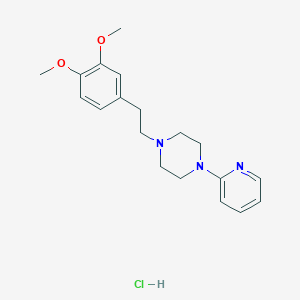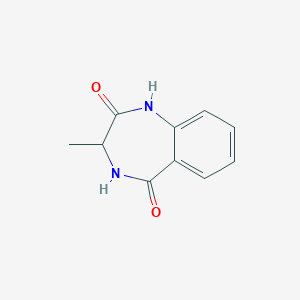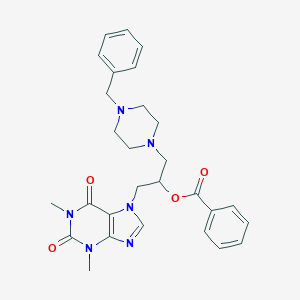
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride, also known as 2C-E, is a synthetic psychoactive drug that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in 1977 and has gained popularity as a recreational drug due to its hallucinogenic properties. However, in recent years, it has gained attention from the scientific community due to its potential use in research as a tool for understanding the brain and its functions.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride is not fully understood, but it is believed to work by binding to the serotonin 2A receptor and activating it. This leads to the activation of downstream signaling pathways, which ultimately result in the altered perception and cognition observed with the drug.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride include altered perception, cognition, and mood. It has been shown to induce visual hallucinations, synesthesia, and altered time perception. It also has the potential to induce anxiety and paranoia in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride in lab experiments is its high affinity for the serotonin 2A receptor, which makes it a valuable tool for studying the role of this receptor in the brain. However, one limitation is its potential to induce anxiety and paranoia in some individuals, which can complicate experimental results.
Zukünftige Richtungen
There are several future directions for the use of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride in scientific research. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. It may also be useful in studying the neural basis of consciousness and altered states of consciousness. Additionally, further research is needed to fully understand the mechanism of action of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride and its effects on the brain.
Synthesemethoden
The synthesis of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This intermediate is then reacted with pyridine to form 2,5-dimethoxyphenethylpyridine, which is subsequently reduced to Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride using sodium borohydride. The final product is obtained as a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride has been used in scientific research to study the brain and its functions. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This makes it a valuable tool for studying the role of this receptor in the brain.
Eigenschaften
CAS-Nummer |
102233-07-8 |
|---|---|
Produktname |
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride |
Molekularformel |
C19H26ClN3O2 |
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-2-ylpiperazine;hydrochloride |
InChI |
InChI=1S/C19H25N3O2.ClH/c1-23-17-7-6-16(15-18(17)24-2)8-10-21-11-13-22(14-12-21)19-5-3-4-9-20-19;/h3-7,9,15H,8,10-14H2,1-2H3;1H |
InChI-Schlüssel |
PRSGEGFWCSHQKO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=CC=N3)OC.Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=CC=N3)OC.Cl |
Andere CAS-Nummern |
102233-07-8 |
Synonyme |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-2-yl-piperazine hydrochlori de |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)



![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)





![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)